molecular formula C15H13NO3 B3832929 4-benzoyl-N-methoxybenzamide

4-benzoyl-N-methoxybenzamide

Cat. No.: B3832929
M. Wt: 255.27 g/mol
InChI Key: IHCDOLAWIXGLFN-UHFFFAOYSA-N
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Description

4-benzoyl-N-methoxybenzamide is a benzamide derivative characterized by the presence of a benzoyl group attached to the fourth position of the benzene ring and a methoxy group attached to the nitrogen atom of the amide group. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-methoxybenzamide can be achieved through the direct condensation of 4-benzoylbenzoic acid and methoxyamine. This reaction typically occurs under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives often involves the use of high temperatures and catalysts to facilitate the reaction between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts, such as diatomite earth@IL/ZrCl4, is gaining popularity due to its eco-friendly nature and high efficiency .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzoyl-N-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit poly [ADP-ribose] polymerase 1, thereby affecting DNA repair processes and exhibiting potential anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-methoxybenzamide is unique due to the presence of both a benzoyl group and a methoxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzoyl-N-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-16-15(18)13-9-7-12(8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCDOLAWIXGLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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